![molecular formula C23H23N5O3S B2567165 4-(2-(Ethylthio)-5-methyl-6-(o-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid CAS No. 959541-70-9](/img/structure/B2567165.png)
4-(2-(Ethylthio)-5-methyl-6-(o-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid
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Overview
Description
The compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine, which is a class of compounds known for their versatile biological activities . The compound also contains an ethylthio group, a methyl group, a tolylcarbamoyl group, and a benzoic acid group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 1,2,4-triazolo[1,5-a]pyrimidine core is a heterocyclic structure containing multiple nitrogen atoms . The other groups attached to this core would add further complexity to the structure .Scientific Research Applications
Antimicrobial Applications
Compounds structurally similar to the query chemical have been synthesized and assessed for their antimicrobial efficacy. For instance, a series of thiazolopyrimidines and their triazolo and triazinopyrimidine derivatives were prepared, showing promising antimicrobial activity (M. Said et al., 2004). Another study involving the synthesis of thiazolidinones and their condensation products also reported significant antibacterial and antifungal activities, highlighting the potential of these compounds in addressing microbial resistance (V. Sodha et al., 2003).
Antitumor Applications
Although the direct antitumor applications of the specified compound were not identified in the available literature, related research indicates the potential of similar compounds in cancer treatment. For example, hydrazonoyl halides were used to synthesize a new series of compounds with structures akin to the query chemical, which were then screened for their activities against 5α-reductase, showing promising results (T. Farghaly et al., 2012). Another study synthesized a series of heterocyclic compounds with potential antibacterial and antifungal activities, indicating a broader application in managing diseases (G. K. Patel et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[2-ethylsulfanyl-5-methyl-6-[(2-methylphenyl)carbamoyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-4-32-23-26-22-24-14(3)18(20(29)25-17-8-6-5-7-13(17)2)19(28(22)27-23)15-9-11-16(12-10-15)21(30)31/h5-12,19H,4H2,1-3H3,(H,25,29)(H,30,31)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMKIVDQNCXQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Ethylthio)-5-methyl-6-(o-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid |
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